molecular formula C20H10N4O8 B14357316 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide CAS No. 94852-23-0

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide

Katalognummer: B14357316
CAS-Nummer: 94852-23-0
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: MWYFKYKYGKLDQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with multiple nitro groups and a carboxamide functional group, making it a subject of interest in both synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require strong acids like nitric acid for nitration and specific catalysts to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The carboxamide group may also play a role in binding to specific proteins or enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid nonylamide

Uniqueness

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group attached to the carboxamide.

Eigenschaften

CAS-Nummer

94852-23-0

Molekularformel

C20H10N4O8

Molekulargewicht

434.3 g/mol

IUPAC-Name

4,5,7-trinitro-9-oxo-N-phenylfluorene-2-carboxamide

InChI

InChI=1S/C20H10N4O8/c25-19-13-6-10(20(26)21-11-4-2-1-3-5-11)7-15(23(29)30)17(13)18-14(19)8-12(22(27)28)9-16(18)24(31)32/h1-9H,(H,21,26)

InChI-Schlüssel

MWYFKYKYGKLDQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.